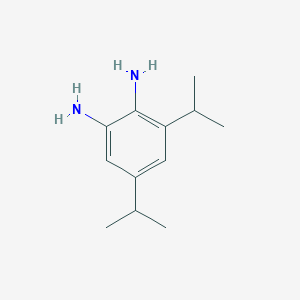
3,5-Di(propan-2-yl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di(propan-2-yl)benzene-1,2-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMB or TMB dihydrochloride and has a molecular formula of C13H22N2. TMB is a colorless solid that is soluble in water and other polar solvents.
Mécanisme D'action
The mechanism of action of TMB involves the oxidation of TMB by peroxidase in the presence of hydrogen peroxide. The reaction produces a highly reactive intermediate that reacts with oxygen to form a blue-colored product.
Effets Biochimiques Et Physiologiques
TMB has been shown to have no significant biochemical or physiological effects on the human body. However, TMB has been reported to cause skin irritation and respiratory tract irritation upon exposure.
Avantages Et Limitations Des Expériences En Laboratoire
TMB is a highly sensitive substrate for the detection of peroxidase activity in biological samples. TMB has a high molar absorptivity and is relatively stable, making it an ideal substrate for use in laboratory experiments. However, TMB has limited applications in the detection of other enzymes and has a low solubility in non-polar solvents.
Orientations Futures
1. Development of new TMB derivatives with improved solubility and sensitivity for the detection of other enzymes.
2. Investigation of the potential applications of TMB in the field of electrochemistry.
3. Development of TMB-based biosensors for the detection of various analytes in biological samples.
4. Investigation of the mechanism of action of TMB and its interaction with peroxidase.
5. Optimization of the synthesis method for TMB to improve yield and purity.
In conclusion, TMB is a versatile chemical compound that has found numerous applications in scientific research. Its potential applications in various fields make it an important compound for future research.
Méthodes De Synthèse
The synthesis of TMB involves the reaction between 3,5-dibromoaniline and isopropylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper. The product obtained is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
TMB has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and analytical chemistry. TMB is commonly used as a substrate for the detection of peroxidase activity in biological samples. The reaction between TMB and peroxidase produces a blue-colored product that can be measured spectrophotometrically.
Propriétés
Numéro CAS |
112121-82-1 |
|---|---|
Nom du produit |
3,5-Di(propan-2-yl)benzene-1,2-diamine |
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
3,5-di(propan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,13-14H2,1-4H3 |
Clé InChI |
UEYMSDNDMQRAGI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)N)N)C(C)C |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)N)N)C(C)C |
Synonymes |
1,2-Benzenediamine, 3,5-bis(1-methylethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)
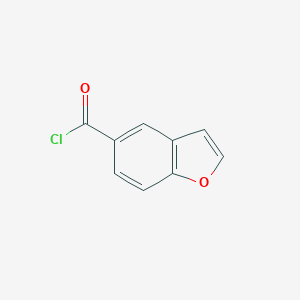
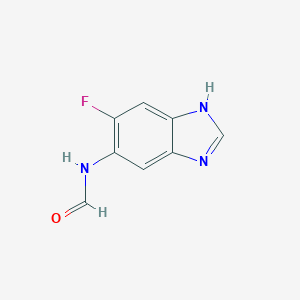
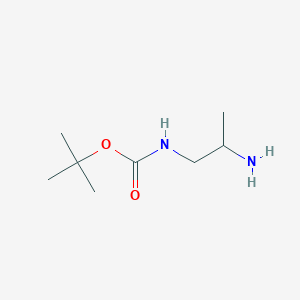
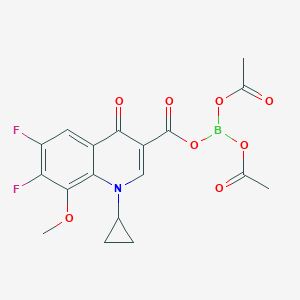
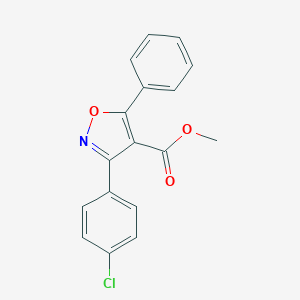
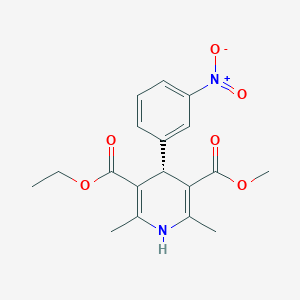
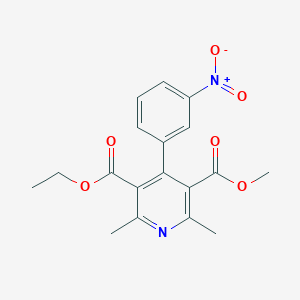


![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

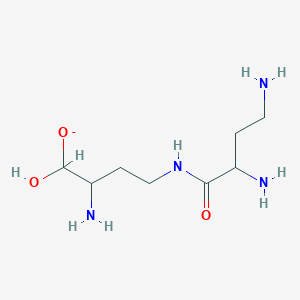
![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)